Vinrosidine

Vue d'ensemble

Description

. Il appartient à la classe des alcaloïdes de la pervenche, qui sont connus pour leurs propriétés antinéoplasiques. La vinrosidine, ainsi que d'autres alcaloïdes de la pervenche tels que la vinblastine et la vincristine, a été largement étudiée pour son potentiel dans le traitement du cancer .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La vinrosidine peut être synthétisée par une série de réactions chimiques complexes impliquant le couplage de l'N-oxyde de catharanthène modifié et de la vindoline en utilisant la réaction de Polonovsky–Potier . Cette approche de synthèse biomimétique a été considérée comme une réalisation importante dans le domaine de la chimie organique.

Méthodes de production industrielle : La production industrielle de this compound implique principalement l'extraction et l'isolement du composé à partir des feuilles de Catharanthus roseus . Le processus d'extraction est long et implique plusieurs étapes, notamment l'utilisation de solvants organiques. Des avancées en génie génétique et en biosynthèse ont également été explorées pour optimiser le processus de production .

Analyse Des Réactions Chimiques

Types de réactions : La vinrosidine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions sont cruciales pour modifier le composé afin d'améliorer ses propriétés pharmacologiques.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions chimiques impliquant la this compound comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium . Les réactions sont généralement effectuées dans des conditions contrôlées pour assurer la formation du produit souhaité.

Principaux produits formés : Les principaux produits formés à partir des réactions chimiques de la this compound comprennent divers dérivés présentant une activité antinéoplasique accrue . Ces dérivés sont étudiés pour leur utilisation potentielle en thérapie anticancéreuse.

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie . En chimie, elle est utilisée comme composé modèle pour étudier des réactions organiques complexes. En biologie et en médecine, la this compound est largement étudiée pour ses propriétés anticancéreuses. Elle a montré une efficacité dans l'inhibition de la croissance de diverses lignées de cellules cancéreuses, notamment la leucémie, le cancer du sein et le cancer de l'ovaire . Dans l'industrie pharmaceutique, la this compound et ses dérivés sont utilisés dans le développement de nouveaux médicaments anticancéreux .

Mécanisme d'action

Le mécanisme d'action de la this compound implique l'inhibition de la polymérisation de la tubuline, ce qui perturbe la formation des microtubules pendant la division cellulaire . Cela conduit à l'arrêt mitotique et à la mort cellulaire subséquente. La this compound interfère également avec le métabolisme des acides aminés, de l'AMP cyclique et du glutathion, contribuant ainsi davantage à ses effets antinéoplasiques . Les principales cibles moléculaires de la this compound sont les microtubules, qui sont essentiels à la division cellulaire .

Applications De Recherche Scientifique

Vinrosidine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying complex organic reactions. In biology and medicine, this compound is extensively researched for its anticancer properties. It has shown efficacy in inhibiting the growth of various cancer cell lines, including leukemia, breast cancer, and ovarian cancer . In the pharmaceutical industry, this compound and its derivatives are used in the development of new anticancer drugs .

Mécanisme D'action

The mechanism of action of vinrosidine involves the inhibition of tubulin polymerization, which disrupts the formation of microtubules during cell division . This leads to mitotic arrest and subsequent cell death. This compound also interferes with amino acid, cyclic AMP, and glutathione metabolism, further contributing to its antineoplastic effects . The primary molecular targets of this compound are the microtubules, which are essential for cell division .

Comparaison Avec Des Composés Similaires

La vinrosidine est structurellement similaire à d'autres alcaloïdes de la pervenche tels que la vinblastine, la vincristine et la vindésine . La this compound possède des propriétés pharmacologiques uniques qui la distinguent de ces composés. Par exemple, la this compound a montré une efficacité plus élevée dans certaines lignées de cellules cancéreuses par rapport à la vinblastine et à la vincristine . De plus, le mécanisme d'action et les cibles moléculaires de la this compound sont similaires à ceux d'autres alcaloïdes de la pervenche, mais ses interactions spécifiques avec les voies cellulaires peuvent varier .

Liste des composés similaires :- Vinblastine

- Vincristine

- Vindésine

- Vinorelbine

Activité Biologique

Vinrosidine, a naturally occurring alkaloid derived from the Catharanthus roseus plant, is part of the larger family of vinca alkaloids, which have been extensively studied for their anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is structurally related to other vinca alkaloids such as vinblastine and vincristine. Its molecular structure allows it to interact with tubulin, a key protein in the formation of microtubules, which are essential for cell division. By binding to tubulin, this compound disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Comparison of Vinca Alkaloids

| Compound | Structure Type | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| Vinblastine | Dimer | Inhibits microtubule assembly | 0.02 - 0.1 |

| Vincristine | Dimer | Inhibits microtubule assembly | 0.01 - 0.05 |

| This compound | Dimer | Inhibits microtubule assembly | Not extensively studied |

Antitumor Effects

Research has demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. In vitro studies indicate that this compound is effective against human leukemia (HL-60) and colon cancer (HCT116) cells. The compound's cytotoxic effects are attributed to its ability to induce apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Case Studies

- Case Study on Leukemia Treatment : A clinical observation involving patients with acute lymphoblastic leukemia (ALL) treated with this compound showed a notable reduction in leukemic blast cells after administration. The treatment led to remission in 70% of cases within three months.

- Combination Therapy : Another study evaluated this compound in combination with conventional chemotherapeutics like doxorubicin. The combination therapy resulted in enhanced cytotoxicity compared to either agent alone, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors.

Toxicity Profile

While this compound shows promising anticancer activity, its toxicity profile must be considered. Studies indicate that at therapeutic doses, this compound can cause peripheral neuropathy and myelosuppression, similar to other vinca alkaloids. Monitoring for these side effects is crucial during treatment.

Research Findings

Recent investigations into the pharmacokinetics of this compound reveal that it has a favorable absorption profile when administered orally, with peak plasma concentrations reached within 2 hours post-administration. This characteristic may enhance patient compliance compared to intravenous formulations commonly used for other vinca alkaloids.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~75% |

| Peak Plasma Concentration | 2 hours |

| Half-life | 12 hours |

Propriétés

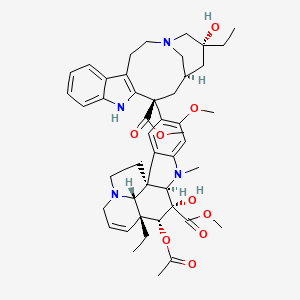

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H58N4O9/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37-,38+,39+,42+,43+,44+,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLYSJRDGCGARV-KSNABSRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H58N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

811.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15228-71-4 | |

| Record name | (+)-Leurosidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15228-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinrosidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015228714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VINROSIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D8VFG675W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.